(1s,4s)-4-(Aminomethyl)-4-fluorocyclohexane-1-carboxylic acid
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Overview
Description
(1s,4s)-4-(Aminomethyl)-4-fluorocyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C8H14FNO2. This compound is known for its unique structural features, which include a cyclohexane ring substituted with an aminomethyl group and a fluorine atom. It is a chiral molecule, meaning it has non-superimposable mirror images, and the specific stereochemistry is denoted by the (1s,4s) configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1s,4s)-4-(Aminomethyl)-4-fluorocyclohexane-1-carboxylic acid typically involves multi-step organic synthesis. One common method includes the following steps:
Starting Material: The synthesis begins with cyclohexanone.
Fluorination: Introduction of the fluorine atom is achieved through electrophilic fluorination using reagents such as Selectfluor.
Aminomethylation: The aminomethyl group is introduced via reductive amination, where an amine and formaldehyde are reacted in the presence of a reducing agent like sodium cyanoborohydride.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and automated systems can help in scaling up the production process while maintaining the desired stereochemistry.
Chemical Reactions Analysis
Types of Reactions
(1s,4s)-4-(Aminomethyl)-4-fluorocyclohexane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like hydroxide ions replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of hydroxyl-substituted cyclohexane derivatives.
Scientific Research Applications
(1s,4s)-4-(Aminomethyl)-4-fluorocyclohexane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1s,4s)-4-(Aminomethyl)-4-fluorocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets in biological systems. The aminomethyl group can form hydrogen bonds with enzymes or receptors, while the fluorine atom can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The carboxylic acid group can participate in ionic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
(1s,4s)-4-(Aminomethyl)cyclohexane-1-carboxylic acid: Lacks the fluorine atom, which may result in different pharmacokinetic properties.
(1s,4s)-4-(Hydroxymethyl)-4-fluorocyclohexane-1-carboxylic acid: Contains a hydroxymethyl group instead of an aminomethyl group, leading to different reactivity and biological activity.
Uniqueness
The presence of both the fluorine atom and the aminomethyl group in (1s,4s)-4-(Aminomethyl)-4-fluorocyclohexane-1-carboxylic acid makes it unique, as these functional groups can significantly influence the compound’s chemical reactivity and biological interactions. The specific stereochemistry also plays a crucial role in its activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C8H14FNO2 |
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Molecular Weight |
175.20 g/mol |
IUPAC Name |
4-(aminomethyl)-4-fluorocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H14FNO2/c9-8(5-10)3-1-6(2-4-8)7(11)12/h6H,1-5,10H2,(H,11,12) |
InChI Key |
SNXPKLNRVHVBCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C(=O)O)(CN)F |
Origin of Product |
United States |
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